1,3-二甲基咪唑鎓二甲基磷酸盐

描述

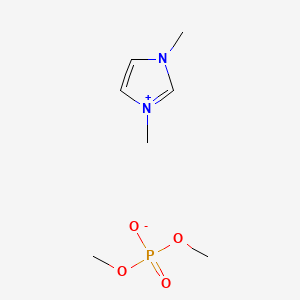

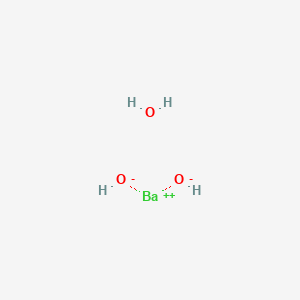

1,3-Dimethylimidazolium Dimethyl Phosphate (1,3-DMIDP) is a novel ionic liquid (IL) that has been studied extensively in recent years due to its unique properties. It is composed of a 1,3-dimethylimidazolium cation and a dimethyl phosphate anion, and has been found to have a wide range of applications in both scientific research and industrial processes.

科学研究应用

有机合成

1,3-二甲基咪唑鎓二甲基磷酸盐作为有机合成中的关键原料和中间体。其离子液体性质通过提供稳定、非挥发性介质来促进各种化学反应。 例如,它可以催化Knoevenagel缩合反应,该反应形成碳-碳键,对合成复杂有机化合物至关重要 .

制药

在制药行业,1,3-二甲基咪唑鎓二甲基磷酸盐用于合成药物化合物。 其溶解多种物质的能力使其成为药物制剂的优良溶剂,从而提高药物合成过程的效率 .

农用化学品

该化合物在农用化学品中的作用十分重要。 它用于合成杀虫剂和肥料,其离子性质可以提高这些农用化学品的输送和功效 .

染料

1,3-二甲基咪唑鎓二甲基磷酸盐也是染料生产中的重要成分。 它在染料合成过程中充当溶剂和催化剂,这对创造各种应用中稳定而鲜艳的色彩至关重要 .

吸收式热泵或冷水机

1,3-二甲基咪唑鎓二甲基磷酸盐与水、乙醇或甲醇混合时的独特性质使其适用于吸收式热泵或冷水机。 这些系统依赖于工作对吸收和释放热量的能力,而1,3-二甲基咪唑鎓二甲基磷酸盐增强了这一过程,使其更加高效 .

生物乙醇生产

这种离子液体已被证明可有效地从甘蔗渣中生产生物乙醇。 通过促进酶促水解,1,3-二甲基咪唑鎓二甲基磷酸盐有助于将纤维素分解为葡萄糖和木糖,然后将其发酵以生产生物乙醇,一种可再生能源 .

酶促糖化

用1,3-二甲基咪唑鎓二甲基磷酸盐对甘蔗渣等生物质进行预处理,可通过酶促糖化产生大量的可发酵糖。 这一过程对于将生物质转化为生物燃料和其他有价值的化学品至关重要 .

催化

1,3-二甲基咪唑鎓二甲基磷酸盐用作各种化学反应中的催化剂。 其离子性质可以显着加快反应速度,减少对苛刻条件的需求,并提高整体反应选择性和产率 .

安全和危害

未来方向

1,3-Dimethylimidazolium Dimethyl Phosphate has potential applications in the production of bioethanol from sugarcane bagasse by enzymatic hydrolysis . It can also be used as a catalyst and a solvent for the preparation of ethyl 2-cyano-3-phenylpropenoate from benzaldehyde and ethyl cyanoacetate via Knoevenagel condensation .

作用机制

Target of Action

1,3-Dimethylimidazolium Dimethyl Phosphate is an imidazolium-based phosphoric ionic liquid . It is primarily used as a catalyst and a solvent in organic synthesis . The primary targets of this compound are the reactants in the chemical reactions it catalyzes .

Mode of Action

The compound interacts with its targets by facilitating chemical reactions. For instance, it can be used for the preparation of ethyl 2-cyano-3-phenylpropenoate from benzaldehyde and ethyl cyanoacetate via Knoevenagel condensation . The compound’s ionic nature and its ability to donate and accept protons make it an effective catalyst .

Biochemical Pathways

1,3-Dimethylimidazolium Dimethyl Phosphate is involved in the enzymatic saccharification of sugarcane bagasse, a process that yields glucose and xylose . This process is part of the larger biochemical pathway of bioethanol production from plant biomass .

Pharmacokinetics

As an ionic liquid, it is known to have high thermal and hydrolytic stability .

Result of Action

The result of the action of 1,3-Dimethylimidazolium Dimethyl Phosphate is the facilitation of chemical reactions. For example, it aids in the production of ethyl 2-cyano-3-phenylpropenoate . It also helps in the enzymatic breakdown of sugarcane bagasse into glucose and xylose, which can be further processed into bioethanol .

Action Environment

The action of 1,3-Dimethylimidazolium Dimethyl Phosphate can be influenced by environmental factors such as temperature and the presence of water or other solvents . Its high thermal and hydrolytic stability make it suitable for use in a variety of conditions . Furthermore, its effectiveness as a catalyst can be enhanced in certain solvent environments .

生化分析

Biochemical Properties

1,3-Dimethylimidazolium Dimethyl Phosphate plays a crucial role in biochemical reactions, particularly as a catalyst and solvent. It interacts with various enzymes and proteins, facilitating reactions such as the Knoevenagel condensation. This compound is also involved in the enzymatic saccharification of sugarcane bagasse, yielding glucose and xylose . The interactions between 1,3-Dimethylimidazolium Dimethyl Phosphate and biomolecules are primarily catalytic, enhancing the efficiency of biochemical processes.

Cellular Effects

1,3-Dimethylimidazolium Dimethyl Phosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the enzymatic hydrolysis of biomass, leading to the production of bioethanol . The compound’s impact on cell function is significant, as it enhances the efficiency of biochemical reactions within the cell.

Molecular Mechanism

At the molecular level, 1,3-Dimethylimidazolium Dimethyl Phosphate exerts its effects through binding interactions with biomolecules. It acts as a catalyst in various reactions, such as the preparation of ethyl 2-cyano-3-phenylpropenoate from benzaldehyde and ethyl cyanoacetate . The compound’s ability to facilitate these reactions is due to its unique molecular structure, which allows it to interact effectively with enzymes and other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Dimethylimidazolium Dimethyl Phosphate change over time. The compound is stable under various conditions, but its activity may degrade over extended periods. Long-term studies have shown that it maintains its catalytic properties, although there may be some reduction in efficiency over time . The stability and degradation of 1,3-Dimethylimidazolium Dimethyl Phosphate are crucial factors in its application in biochemical processes.

Dosage Effects in Animal Models

The effects of 1,3-Dimethylimidazolium Dimethyl Phosphate vary with different dosages in animal models. At lower doses, the compound enhances biochemical reactions without causing significant adverse effects. At higher doses, there may be toxic or adverse effects, including potential damage to cellular structures . Understanding the dosage effects is essential for optimizing the use of this compound in biochemical applications.

Metabolic Pathways

1,3-Dimethylimidazolium Dimethyl Phosphate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It plays a role in the enzymatic saccharification of biomass, leading to the production of glucose and xylose . The compound’s involvement in these pathways highlights its importance in metabolic processes and its potential for biofuel production.

Transport and Distribution

Within cells and tissues, 1,3-Dimethylimidazolium Dimethyl Phosphate is transported and distributed through interactions with transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it can exert its catalytic effects . The transport and distribution of 1,3-Dimethylimidazolium Dimethyl Phosphate are critical for its effectiveness in biochemical applications.

Subcellular Localization

1,3-Dimethylimidazolium Dimethyl Phosphate localizes to specific subcellular compartments, where it performs its catalytic functions. Targeting signals and post-translational modifications direct the compound to these compartments, ensuring its activity and function . The subcellular localization of 1,3-Dimethylimidazolium Dimethyl Phosphate is essential for its role in biochemical processes.

属性

IUPAC Name |

1,3-dimethylimidazol-1-ium;dimethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N2.C2H7O4P/c1-6-3-4-7(2)5-6;1-5-7(3,4)6-2/h3-5H,1-2H3;1-2H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSGLHYXFTXGIAQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C[N+](=C1)C.COP(=O)([O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N2O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047970 | |

| Record name | 1,3-Dimethylimidazolium dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654058-04-5 | |

| Record name | 1,3-Dimethylimidazolium dimethyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Dimethylimidazolium dimethyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(1-methyl-2-pyrrolyl)-1H-pyrazol-5-yl]-[1-(2-pyridinyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone](/img/structure/B1256772.png)

![8-[1-(1,3-Benzodioxol-5-yl)-3-(4-phenyl-1-piperazinyl)propyl]-5,7-dimethoxy-4-methyl-1-benzopyran-2-one](/img/structure/B1256778.png)

![(3R,3aS,7R,7aS)-3-[4-[4-(dimethylamino)phenyl]-2-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1256779.png)

![(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid;hydrate](/img/structure/B1256789.png)